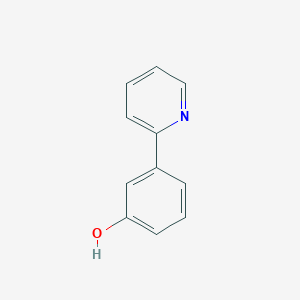

3-(Pyridin-2-YL)phenol

Descripción

Significance of Heterocyclic Scaffolds in Advanced Chemical Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to many areas of chemical science. openmedicinalchemistryjournal.comnih.gov Their importance is underscored by their prevalence in a vast array of natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts distinct physicochemical properties that are often crucial for their biological activity or material function. nih.govnih.gov

Pyridine (B92270) and phenol (B47542) are two of the most significant heterocyclic and aromatic scaffolds, respectively, in medicinal chemistry. nih.gov Pyridine moieties are present in numerous drugs due to their ability to enhance pharmacological properties, stemming from their weak basicity and aqueous solubility. nih.gov Phenolic hydroxyl groups are also vital, contributing to a range of biological activities including antioxidant and antimicrobial effects. nih.gov The combination of these two scaffolds within a single molecule, as seen in 3-(Pyridin-2-YL)phenol, creates a "privileged structure" that can interact with a variety of biological targets. nih.govfrontiersin.org

Overview of Ligand Design Principles for Pyridine and Phenol Moieties

The design of ligands for specific applications is a cornerstone of coordination chemistry and materials science. Pyridine and phenol groups are excellent components for ligand design due to their well-defined coordination properties. The nitrogen atom of the pyridine ring is a strong Lewis base, readily coordinating to metal ions. researchgate.net The phenolic hydroxyl group, upon deprotonation, provides a hard oxygen donor site. universiteitleiden.nl

Key principles in designing ligands with these moieties include:

Chelation: The relative positioning of the pyridine and phenol groups is critical. In this compound, the 2-substitution on the pyridine ring allows for the formation of a stable five-membered chelate ring with a metal ion through the pyridine nitrogen and the phenolic oxygen. This chelation effect enhances the stability of the resulting metal complexes. researchgate.net

Steric and Electronic Effects: The introduction of substituents on either the pyridine or phenol ring can fine-tune the ligand's properties. Electron-withdrawing or -donating groups can alter the electron density at the donor atoms, influencing the strength of the metal-ligand bond. mdpi.com Steric hindrance can be used to control the coordination geometry around the metal center and even influence the spin state of the metal ion in the resulting complex. mdpi.com

Preorganization and Rigidity: The rigidity of the ligand framework plays a role in its binding affinity and selectivity. researchgate.net The direct linkage between the pyridine and phenol rings in this compound creates a relatively rigid structure, which can lead to more selective metal ion complexation compared to more flexible ligands. researchgate.net

Research Trajectories of this compound in Contemporary Chemical Science

The unique structural features of this compound have positioned it at the forefront of several research areas. Current research trajectories are exploring its potential in a variety of fields, driven by its versatile chemical nature.

One significant area of investigation is its use as a bidentate ligand in coordination chemistry. The ability to form stable complexes with a range of metal ions makes it a valuable building block for creating novel catalysts, magnetic materials, and luminescent probes. rsc.orgarkat-usa.org For instance, manganese complexes incorporating a similar pyridyl-phenol-triazole ligand have been synthesized and studied for their magnetic properties. rsc.org

In materials science , pyridyl-phenol derivatives are being explored for their optical properties. arkat-usa.org The intramolecular hydrogen bonding and potential for excited-state intramolecular proton transfer (ESIPT) in these systems are of fundamental interest for developing new laser dyes, photostabilizers, and materials for optical sensors. arkat-usa.org

Furthermore, the pyridyl-phenol scaffold is a key pharmacophore in medicinal chemistry . Derivatives of this compound are being investigated for a range of biological activities, including antimicrobial and anticancer properties. scispace.com The ability of the scaffold to interact with biological targets through hydrogen bonding and metal coordination is a key driver of this research. nih.gov

The following table provides a summary of the key properties and research applications of this compound:

| Property/Application | Description |

| Structure | A phenol ring substituted with a pyridine ring at the 3-position. The pyridine is attached at its 2-position. |

| Ligand Type | Bidentate N,O-donor ligand. |

| Coordination Chemistry | Forms stable chelate complexes with a variety of metal ions. |

| Materials Science | Investigated for applications in optical sensors and luminescent materials. |

| Medicinal Chemistry | Serves as a scaffold for the development of antimicrobial and anticancer agents. |

The ongoing exploration of this compound and its derivatives continues to yield new insights and applications, highlighting the enduring importance of this versatile chemical compound in modern science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-pyridin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDBMZOJTCSRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540162 | |

| Record name | 3-(Pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98061-22-4 | |

| Record name | 3-(Pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Pyridin 2 Yl Phenol and Its Structural Analogues

Transition Metal-Catalyzed C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents one of the most atom- and step-economical approaches in modern organic synthesis. acs.org For the synthesis of pyridyl-phenols, transition metal catalysis is pivotal, often utilizing the pyridine (B92270) nitrogen as a directing group to achieve high regioselectivity. nih.govsci-hub.se This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic routes. nih.gov

Palladium-Catalyzed Hydroxylation of Arylpyridines

Palladium catalysis is a powerful tool for the direct hydroxylation of the C-H bond in arylpyridines. researchgate.net The pyridine ring typically directs the functionalization to the ortho position of the aryl group. nih.govacs.org

One efficient method involves the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and tert-butyl hydroperoxide (TBHP) as the sole oxidant. acs.org This approach demonstrates broad functional group tolerance, proving effective for both electron-rich and electron-deficient 2-arylpyridine substrates, affording the desired 2-(pyridin-2-yl)phenol (B1460011) products in moderate to good yields. acs.org The reaction conditions are typically heating the substrate with the palladium catalyst and an excess of TBHP in a solvent like 1,2-dichloroethane (B1671644) (DCE). acs.org The yield of the reaction is sensitive to the amount of oxidant used; for instance, increasing TBHP from 4.0 to 6.0 equivalents can significantly improve the yield from 58% to 82%. acs.org

Another advancement in this area is the use of molecular oxygen (O₂) as the ultimate oxidant, which is environmentally attractive. acs.org This process can be induced by the auto-oxidation of an inexpensive and non-toxic aldehyde. The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, where an acyl peroxo-radical generated in situ facilitates the oxidation. acs.org This method provides a green and sustainable alternative to traditional oxidants. acs.org

| Catalyst | Oxidant | Substrate Example | Product | Yield | Reference |

| Pd(OAc)₂ | TBHP (70% aq.) | 2-phenylpyridine | 2-(pyridin-2-yl)phenol | 82% | acs.org |

| Pd(OAc)₂ | Molecular Oxygen (O₂) / Aldehyde | 2-phenylpyridine | 2-(pyridin-2-yl)phenol | Good | acs.org |

Copper-Mediated Ortho-Hydroxylation

Copper-based systems offer a cost-effective alternative to palladium for mediating C-H hydroxylation. acs.org Copper(II) acetate (Cu(OAc)₂) can mediate the ortho-C-H hydroxylation of substrates containing a directing group. acs.org While many protocols require stoichiometric amounts of copper, catalytic versions are being developed. researchgate.net

In these reactions, the use of O₂ as the terminal oxidant is often crucial for reactivity, and the presence of water has been found to significantly improve the reaction outcomes. acs.org Copper-mediated reactions can also be used for other C-H functionalizations like amidation and amination of 2-phenylpyridines, demonstrating the versatility of this metal in activating C-H bonds. researchgate.netacs.org For instance, copper(II)-catalyzed ortho-benzoxylation of 2-arylpyridines with acyl chlorides has been achieved, which can be switched to chlorination by changing the base. nih.gov

Cross-Coupling Reactions for Pyridyl-Phenol Linkages

Cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. To form pyridyl-phenol linkages, these reactions typically couple a phenol (B47542) derivative (acting as an electrophile) with a pyridyl organometallic reagent, or vice-versa. Phenol derivatives like aryl sulfonates, carbamates, esters, and ethers are often used because the C-O bond is more readily activated for cross-coupling than the C-OH bond of a free phenol. nih.govacs.org

Nickel and palladium are the most common catalysts for these transformations. nih.govacs.org For example, nickel-catalyzed Suzuki-Miyaura reactions involving aryl carbamates have been successfully employed. nih.gov Similarly, nickel catalysis can achieve the cross-coupling of aryl 2-pyridyl ethers with organozinc reagents. acs.org The reactivity of phenol derivatives is often orthogonal to that of aryl halides, allowing for selective sequential couplings on a molecule containing both functionalities. nih.gov

The development of new ligands and precatalysts has expanded the scope of these reactions, allowing for the use of less reactive phenol derivatives under milder conditions. mit.edusemanticscholar.org

| Catalyst System | Phenol Derivative | Pyridyl Reagent | Reaction Type | Reference |

| Nickel/Phosphine Ligand | Aryl Carbamate | Pyridylboronic acid | Suzuki-Miyaura | nih.gov |

| Nickel | Aryl 2-pyridyl ether | Organozinc reagent | Negishi-type | acs.org |

| Palladium/tBuBrettPhos | Aryl Halide | Hydroxide source | Hydroxylation | mit.edusemanticscholar.org |

Multi-Component and One-Pot Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.govacsgcipr.org Several MCRs have been developed for the synthesis of highly substituted pyridines, which can be adapted to produce pyridyl-phenol structures. ekb.egnih.gov

A common strategy is the Hantzsch pyridine synthesis or variations thereof, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. acsgcipr.org A more modern, environmentally friendly approach involves a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. nih.govresearchgate.net These reactions can often be accelerated using microwave irradiation, leading to shorter reaction times and higher yields compared to conventional heating. nih.govresearchgate.net The products are typically polyfunctionalized pyridines. By choosing a starting aldehyde that contains a protected phenol group, this method can be a powerful route to pyridyl-phenol analogues. nih.gov

Ring Transformation and Dearomatization Strategies

Ring transformation and dearomatization strategies provide access to complex molecular architectures that are difficult to obtain through conventional methods. nih.govnih.gov These reactions temporarily disrupt the aromaticity of a phenol or pyridine ring to facilitate a transformation, followed by rearomatization. acs.org

For phenols, oxidative dearomatization can generate highly reactive quinone or quinol intermediates. These intermediates can participate in cycloaddition reactions, such as the Diels-Alder reaction, to rapidly construct complex polycyclic systems. nih.gov

In the context of pyridines, dearomatization can be achieved by N-alkylation to form a pyridinium (B92312) salt, which is then susceptible to nucleophilic attack. nih.gov For instance, the reaction of a pyridine with an alkyl halide and a nucleophile can lead to 1,4-difunctionalization via a dearomatized 1,4-dihydropyridine (B1200194) intermediate. nih.gov This strategy allows for the introduction of substituents that can be later modified to form the desired phenol functionality. While not a direct route to 3-(pyridin-2-yl)phenol, these advanced strategies are crucial for synthesizing complex structural analogues. nih.govacs.org

Derivatization from Precursor Molecules

The synthesis of this compound can also be achieved by modifying precursor molecules that already contain either the pyridine or the phenol core. This approach involves standard functional group interconversions.

One pathway could start with a precursor such as 2-allylphenol (B1664045). The allyl group can undergo a series of transformations, including oxidation and cyclization reactions, to build the pyridine ring. Photoinduced cascade reactions of 2-allylphenol derivatives have been used to produce dihydrobenzofurans, showcasing the reactivity of such precursors. acs.org

Alternatively, a phenol can be derivatized to improve its reactivity or to introduce a handle for subsequent reactions. For example, derivatization with 2-sulfobenzoic anhydride (B1165640) can be used for analytical purposes but also highlights a method of activating the hydroxyl group. nih.gov A more direct synthetic application would involve converting the hydroxyl group of a phenol into a better leaving group (e.g., a triflate) to participate in cross-coupling reactions to build the attached pyridine ring. nih.gov Conversely, one could start with a substituted pyridine, such as 2-bromo-3-aminopyridine, and use diazotization followed by hydrolysis to introduce the hydroxyl group, or employ a transition-metal-catalyzed coupling reaction to attach a protected phenol ring.

Coordination Chemistry of 3 Pyridin 2 Yl Phenol and Its Derivatives As Ligands

Fundamental N,O-Bidentate Coordination Modes and Chelation

3-(Pyridin-2-yl)phenol primarily functions as a monoanionic bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen atom of the phenol (B47542) group. This chelation forms a stable five-membered ring, a favored configuration in coordination chemistry. The deprotonation of the phenolic hydroxyl group is a crucial step for coordination, typically achieved by the addition of a base or by the basicity of the metal salt precursor.

The N,O-bidentate coordination of pyridyl-phenol type ligands has been well-established through numerous crystallographic studies of related compounds. For instance, the coordination of the isomeric ligand, 2-(2-hydroxyphenyl)pyridine, with ruthenium(II) clearly demonstrates this chelation mode, forming a stable [Ru(bipy)₂(L)]⁺ complex where L represents the deprotonated pyridyl-phenol ligand. rsc.org This fundamental coordination behavior is the cornerstone of the rich and varied structural chemistry of metal complexes derived from this compound.

Synthesis and Structural Diversity of Metal Complexes

The reaction of this compound with various metal salts under appropriate conditions yields a wide range of metal complexes with diverse nuclearities and geometries. The final structure of the complex is influenced by several factors, including the nature of the metal ion, the stoichiometry of the reactants, the solvent system, and the presence of ancillary ligands.

Mononuclear complexes are the most common architectural motif observed for this compound, where one or more ligand molecules coordinate to a single metal center.

Zn(II), Co(II), Ni(II), and Cu(II) Complexes: The coordination chemistry of first-row transition metals with pyridine-based ligands is extensive. researchgate.netrsc.orgmdpi.comnih.govniscpr.res.inresearchgate.netrsc.orgmdpi.com For instance, the reaction of Co(II) or Ni(II) salts with three equivalents of a 3-(2-Pyridyl)pyrazole-based ligand results in the formation of mononuclear complexes where the metal ion is coordinated to six nitrogen atoms from the three bidentate ligands. nih.gov Similarly, mononuclear Zn(II) complexes with ortho-substituted pyridine ligands have been synthesized, often exhibiting tetrahedral or octahedral geometries depending on the steric bulk of the ligand and the coordinating ability of the counter-ions. rsc.orgmdpi.comresearchgate.netjuniperpublishers.com While specific crystal structures for this compound complexes with all these metals are not readily available in the cited literature, the general principles suggest the formation of complexes with stoichiometries such as [M(L)₂] or [M(L)₂(Solvent)ₓ], where L is the deprotonated 3-(pyridin-2-yl)phenolate ligand.

Pd(II) and Ru(II) Complexes: The coordination chemistry of palladium(II) and ruthenium(II) with pyridine-containing ligands is well-documented, often leading to square planar and octahedral complexes, respectively. rsc.orgnih.govnih.govmdpi.comnih.govrsc.org A mononuclear ruthenium(II) complex with the related 2-(2-hydroxyphenyl)pyridine ligand, [Ru(bipy)₂(L)][PF₆], has been synthesized and structurally characterized, confirming the N,O-bidentate coordination. rsc.org This complex exhibits a pseudo-octahedral geometry around the ruthenium center. Given the similarities in ligating properties, it is highly probable that this compound forms analogous mononuclear complexes with both Pd(II) and Ru(II).

Re(I) Complexes: Rhenium(I) tricarbonyl complexes are of significant interest due to their photophysical properties. These complexes typically adopt a facial (fac) coordination geometry. The synthesis of Re(I) carbonyl complexes with bidentate pyridine-based ligands is well-established. acs.orgnih.govnih.govmdpi.comresearchgate.net For example, complexes of the type fac-[Re(CO)₃(N^N)L], where N^N is a bidentate nitrogen-donor ligand and L is a monodentate ligand, are common. It is therefore expected that this compound can react with rhenium pentacarbonyl chloride or similar precursors to form mononuclear complexes such as fac-[Re(CO)₃(3-(pyridin-2-yl)phenolate)(L)], where L could be a solvent molecule or another ligand.

Table 1: Representative Mononuclear Complexes with Pyridine-Phenol Type Ligands

| Metal Ion | Ancillary Ligands | Complex Formula | Geometry |

| Ru(II) | 2,2'-bipyridine | [Ru(bipy)₂(2-(2-hydroxyphenyl)pyridine)]⁺ | Pseudo-octahedral |

| Co(II) | None | [Co(1-[3-(2-pyridyl)-pyrazol-1-ylmethyl]-naphthalene)₃]²⁺ | Octahedral |

| Ni(II) | None | [Ni(1-[3-(2-pyridyl)-pyrazol-1-ylmethyl]-naphthalene)₃]²⁺ | Octahedral |

| Zn(II) | Thiocyanate (B1210189) | [Zn(NCS)₂(2-methylpyridine)₂] | Distorted tetrahedral |

Under specific reaction conditions, this compound and its derivatives can act as bridging ligands, leading to the formation of polynuclear and mixed-valence complexes. The phenolate (B1203915) oxygen, with its potential to bridge two or more metal centers, plays a crucial role in the assembly of these architectures.

Mn(II/III) Complexes: Mixed-valence manganese complexes are of particular interest as models for the oxygen-evolving complex in photosystem II. acs.org While direct examples with this compound are scarce in the provided literature, related ligands have been shown to support the formation of such species. For instance, polynuclear manganese(II) complexes have been synthesized using multidentate N-heterocyclic aromatic ligands in conjunction with other bridging ligands, resulting in complex 2D and 3D structures. mdpi.commdpi.com The ability of the phenolate group to act as a µ-oxo or µ-alkoxo bridge is a key factor in the formation of these higher nuclearity clusters.

Ru(II) Dimers: Dinuclear ruthenium(II) complexes can be constructed using bridging ligands that can coordinate to two metal centers. While this compound itself is more likely to act as a terminal bidentate ligand, derivatives with extended backbones or additional donor sites can facilitate the formation of dimeric structures. For example, pyrene-bridged bis(phenanthroline) ligands have been used to synthesize dinuclear ruthenium(II) complexes. researchgate.net

The final structure of a metal complex is not solely determined by the primary ligand but is also significantly influenced by the presence of ancillary ligands and the specific reaction conditions employed.

Ancillary ligands, which are other ligands present in the coordination sphere of the metal ion, can dictate the geometry and nuclearity of the resulting complex. For example, in the synthesis of zinc complexes with a pyridyl-phenol Schiff base ligand, the use of different co-ligands such as thiocyanate or acetate (B1210297) can lead to the formation of mononuclear or polynuclear structures with varying coordination numbers. researchgate.net The steric and electronic properties of these ancillary ligands play a crucial role in directing the self-assembly process.

Reaction conditions such as temperature, pH, and solvent can also have a profound impact on the outcome of the coordination reaction. For instance, the pH of the reaction medium can influence the deprotonation of the phenolic group of this compound, which is a prerequisite for its coordination as an N,O-bidentate ligand. The choice of solvent can affect the solubility of the reactants and products, and in some cases, solvent molecules can directly coordinate to the metal center, influencing the final structure.

Ligand Framework Modification and its Impact on Coordination Behavior

The coordination behavior of this compound can be fine-tuned by modifying its chemical structure. The introduction of substituent groups on either the pyridine or the phenol ring can alter the steric and electronic properties of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complexes.

For example, the introduction of bulky substituents near the coordination site can enforce a specific coordination geometry or prevent the formation of higher nuclearity complexes due to steric hindrance. Conversely, the incorporation of additional donor atoms into the ligand framework can lead to the formation of complexes with higher coordination numbers or facilitate the assembly of polynuclear structures. The synthesis of derivatives of 3-(pyridin-2-yl)pyridazine has been shown to be a viable route to new metal-coordinating ligands capable of forming grid-like metal complexes. mdpi.com

Furthermore, modifying the electronic properties of the ligand through the introduction of electron-donating or electron-withdrawing groups can impact the strength of the metal-ligand bond and the redox properties of the resulting complex. For instance, in a series of Pd(II) complexes with substituted pyridine ligands, the electronic nature of the substituents was found to significantly alter the physicochemical properties of the coordination compounds. nih.govnih.gov

Supramolecular Assembly in Metal Complexes

Beyond the primary coordination bonds, the solid-state structures of metal complexes of this compound are often stabilized by a network of non-covalent interactions, leading to the formation of intricate supramolecular architectures. These interactions include hydrogen bonding and π-π stacking.

The presence of the phenolic hydroxyl group (even if deprotonated upon coordination) and the aromatic rings in this compound provides opportunities for hydrogen bonding interactions. rsc.orgnih.govnih.gov These can occur between coordinated ligand molecules, between ligands and co-crystallized solvent molecules, or between the complex and counter-ions.

The aromatic pyridine and phenol rings of the ligand can participate in π-π stacking interactions, which are attractive, non-covalent interactions between aromatic rings. researchgate.netnih.govacs.orgacs.orgmdpi.comresearchgate.net These interactions play a significant role in the crystal packing of the complexes, often leading to the formation of one-, two-, or three-dimensional supramolecular assemblies. The strength and nature of these π-π stacking interactions can be influenced by the metal ion and the presence of other ligands in the coordination sphere. The study of supramolecular chemistry of metal complexes is a rapidly growing field, with potential applications in materials science and catalysis. niscpr.res.inmdpi.comnih.govnih.govtue.nlrsc.orgnih.govrsc.org

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Solid-State Structure Determination

For a molecule like 3-(Pyridin-2-YL)phenol, X-ray crystallography would be expected to reveal:

Molecular Geometry: The precise bond lengths and angles within both the pyridine (B92270) and phenol (B47542) rings.

Conformation: A key parameter is the dihedral angle between the planes of the pyridine and phenol rings, which influences the degree of electronic conjugation. In a related compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the dihedral angle between the central pyridinyl ring and the phenolic ring was found to be approximately 5.03°, indicating a nearly coplanar structure. redalyc.org

Intermolecular Interactions: The technique would elucidate hydrogen bonding patterns, particularly the interaction between the hydroxyl group (-OH) of the phenol and the nitrogen atom of the pyridine ring of an adjacent molecule. In the crystal lattice of the aforementioned terpyridine-phenol compound, molecules are linked by intermolecular hydrogen bonds and π-π stacking interactions, forming a column-like packing structure. redalyc.org Such interactions are crucial in determining the macroscopic properties of the solid.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. vscht.cz The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. libretexts.orgopenstax.org For this compound, the FTIR spectrum would be characterized by several key absorption bands. okstate.edudocbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3550 | Broad band due to intermolecular hydrogen bonding. docbrown.info |

| C-H Stretch | Aromatic C-H | 3000 - 3100 | Sharp, medium intensity peaks. libretexts.org |

| C=C / C=N Stretch | Aromatic Rings | 1450 - 1620 | Multiple sharp bands of varying intensity, characteristic of the aromatic framework. researchgate.net |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong intensity band. |

| C-H Out-of-Plane Bend | Aromatic C-H | 700 - 900 | Strong bands whose positions are diagnostic of the ring substitution patterns. |

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. For this compound, the conjugated π-electron system of the interconnected pyridine and phenol rings is the primary chromophore.

The spectrum is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions. researchgate.net Phenol itself exhibits a characteristic absorption maximum (λmax) around 275 nm. iosrjournals.orgdocbrown.info The extended conjugation provided by the attached pyridine ring in this compound is likely to cause a slight shift of this band to a longer wavelength (a bathochromic or red shift). Additional absorptions at shorter wavelengths, also corresponding to π → π* transitions, are also anticipated. acs.org The position and intensity of these absorptions can be influenced by the solvent polarity.

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~275 - 285 | Phenol/Pyridine Conjugated System |

| π → π | ~220 - 250 | Pyridine/Phenol Rings |

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

For this compound (C₁₁H₉NO), high-resolution mass spectrometry would confirm its exact mass. The molecular ion peak [M]⁺• would be observed at an m/z value corresponding to its molecular weight (171.0684 g/mol ). nih.gov The fragmentation pattern in electron impact mass spectrometry would likely involve the loss of stable neutral molecules like CO (from the phenol ring) or HCN (from the pyridine ring), leading to characteristic daughter ions. youtube.comscispace.com For phenol, the molecular ion is often the base peak, indicating its stability. docbrown.info

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. oealabs.comelementar.commeasurlabs.com This technique is fundamental for verifying the empirical formula of a newly synthesized compound. The theoretical elemental composition of this compound is calculated from its molecular formula, C₁₁H₉NO (Molar Mass: 171.19 g/mol ).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO |

| Molar Mass | 171.19 g/mol nih.gov |

| Monoisotopic Mass | 171.068414 Da nih.gov |

| Expected [M]⁺• Peak | m/z ≈ 171 |

| Element | Mass Percent (%) |

|---|---|

| Carbon (C) | 77.17% |

| Hydrogen (H) | 5.30% |

| Nitrogen (N) | 8.18% |

| Oxygen (O) | 9.34% |

Photophysical Properties and Luminescence of 3 Pyridin 2 Yl Phenol Systems

Luminescence and Fluorescence Emission Characteristics

The luminescence of 3-(pyridin-2-yl)phenol and its derivatives is a key area of study. This includes analyzing their ability to emit light upon excitation and understanding the nature of the electronic transitions involved.

The emission maxima (λem) and fluorescence quantum yields (Φf) are crucial parameters for characterizing the efficiency and color of luminescence. While specific data for this compound is not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights. For instance, boron complexes incorporating phenol-pyridyl ligands are known to exhibit bright blue luminescence in both solution and solid states.

The quantum yield of related heterocyclic systems can be significantly influenced by the molecular structure. For example, in a series of meso-substituted BODIPYs, the 2-pyridyl derivatives consistently show lower fluorescence quantum yields compared to their 3- and 4-pyridyl counterparts. This suggests that the position of the nitrogen atom within the pyridine (B92270) ring relative to the rest of the molecule plays a critical role in the non-radiative decay pathways.

To illustrate the effect of solvent polarity on emission maxima, the following table presents data for a representative fluorophore with a similar pyridine-containing structure.

| Solvent | Emission Maxima (λem) in nm |

|---|---|

| Cyclohexane | 450 |

| Toluene | 475 |

| Dichloromethane | 500 |

| Acetone | 510 |

| Acetonitrile | 515 |

| Ethanol | 520 |

Note: The data in this table is representative of a fluorophore with a pyridine moiety and is intended to illustrate the concept of solvatochromism. Specific values for this compound may vary.

In systems where this compound acts as a ligand in a metal complex, the origin of luminescence can be either ligand-centered (LC) or involve the metal center, typically through a metal-to-ligand charge transfer (MLCT) transition.

In the case of boron complexes with phenol-pyridyl ligands, the bright blue luminescence is generally attributed to transitions within the organic ligand itself (ligand-centered).

Effects of Molecular Structure and Substituents on Photoluminescence

The photoluminescence of this compound systems can be finely tuned by modifying their molecular structure and introducing various substituents.

The position of the nitrogen atom in the pyridine ring is a critical structural factor. As mentioned earlier, studies on related compounds have shown that 2-pyridyl substituted systems can exhibit lower fluorescence quantum yields compared to their 3- and 4-pyridyl isomers.

Substituents on the phenyl or pyridine rings can significantly alter the photophysical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength. For instance, in related thieno[3,2-c]pyridine (B143518) derivatives, the introduction of an electron-withdrawing substituent can lead to a bathochromic (red) shift in the fluorescence spectrum, while an electron-donating substituent can cause a hypsochromic (blue) shift. researchgate.net

The following table provides a conceptual overview of how different types of substituents might influence the photoluminescence of a pyridin-2-yl-phenol core structure.

| Substituent Type | Position | Expected Effect on Emission Wavelength |

|---|---|---|

| Electron-donating (e.g., -OCH3, -NH2) | Phenol (B47542) ring | Hypsochromic (blue) shift |

| Electron-withdrawing (e.g., -NO2, -CN) | Phenol ring | Bathochromic (red) shift |

| Electron-donating (e.g., -CH3) | Pyridine ring | Hypsochromic (blue) shift |

| Electron-withdrawing (e.g., -CF3) | Pyridine ring | Bathochromic (red) shift |

Note: This table presents expected trends based on general principles of substituent effects on aromatic fluorophores. The actual magnitude of the shift will depend on the specific substituent and its position.

Environmental and Solvent Effects on Photophysical Behavior

The photophysical properties of this compound are sensitive to its local environment, particularly the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, molecules with a significant difference in dipole moment between their ground and excited states often exhibit a red shift in their emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Furthermore, the presence of the phenolic proton and the pyridinic nitrogen allows for the possibility of excited-state intramolecular proton transfer (ESIPT). In nonpolar solvents, an intramolecular hydrogen bond may exist between the phenolic hydroxyl group and the pyridine nitrogen. Upon photoexcitation, the acidity of the phenol and the basicity of the pyridine can increase, leading to the transfer of the proton. This process results in the formation of a transient tautomer with a distinct, often red-shifted, emission. In protic solvents, this intramolecular process can compete with intermolecular hydrogen bonding with the solvent molecules.

The fluorescence of related hydroxypyridine derivatives has been shown to be highly dependent on pH. nih.gov For instance, the neutral, cationic, and anionic forms of 3-hydroxypyridine (B118123) exhibit different fluorescence characteristics, with the neutral form often being non-fluorescent while the ionic forms show appreciable emission. nih.gov

Excited State Dynamics and Lifetimes

The excited state of this compound and its derivatives can decay back to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative pathways. The excited-state lifetime (τ) is a measure of how long the molecule remains in the excited state.

For many organic fluorophores, the fluorescence lifetimes are typically on the order of nanoseconds. In the case of metal complexes of this compound, particularly those of heavy metals like iridium and rhenium, the presence of the metal can facilitate intersystem crossing to a triplet state. This can lead to phosphorescence with much longer lifetimes, often in the microsecond range. For example, some rhenium(I) diimine tricarbonyl complexes exhibit excited-state lifetimes of several hundred nanoseconds in solution at room temperature. chimia.ch

The dynamics of the excited state can be complex. For instance, in the case of 2-(2'-hydroxyphenyl)pyridine, a close structural analog, excited-state intramolecular proton transfer (ESIPT) is a key process that influences the excited-state dynamics. The rate of this proton transfer can be extremely fast, occurring on the femtosecond to picosecond timescale.

The excited-state lifetime of metal complexes can also be influenced by the surrounding environment. For rhenium(I) complexes, a phenomenon known as "luminescence rigidochromism" is observed, where the emission lifetime increases in more rigid media due to the suppression of non-radiative decay pathways. chimia.ch

Computational and Theoretical Investigations of 3 Pyridin 2 Yl Phenol and Its Complexes

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for calculating the electronic ground state properties of molecules with a favorable balance of accuracy and computational cost.

Electronic Structure and Stability Calculations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For molecules like 3-(Pyridin-2-YL)phenol, key structural parameters include bond lengths, bond angles, and the dihedral angle between the phenol (B47542) and pyridine (B92270) rings.

While specific DFT-optimized coordinates for this compound are not published, studies on analogous, more complex systems like 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) demonstrate the power of this approach. In that case, DFT calculations using the PBE0 hybrid functional and the 6-31+G(d,p) basis set revealed a nearly coplanar structure. redalyc.org The calculated dihedral angle between the central pyridinyl ring and the phenolic ring was found to be approximately 5.03°. redalyc.org Such calculations often show excellent agreement with experimental data from X-ray crystallography, with minor deviations attributed to crystal packing effects and intermolecular interactions in the solid state which are absent in the gas-phase calculations. redalyc.orgresearchgate.net For this compound, DFT would similarly predict the planarity and relative orientation of the two aromatic rings, which are crucial for understanding its electronic properties.

Table 1: Representative Comparison of DFT-Calculated vs. Experimental Geometries for an Analogous Phenol-Pyridine System

Note: Data is illustrative and based on findings for analogous compounds.

| Parameter | DFT Calculated Value (Gas Phase) | Experimental Value (X-ray) |

|---|---|---|

| Dihedral Angle (Phenol-Pyridine) | ~5° | 5.03° |

| C-O Bond Length | ~1.36 Å | ~1.35 Å |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and electronic transitions. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.orgnih.gov

A smaller energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and can be more easily excited. nih.gov In molecules like this compound, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is often centered on the more electron-deficient pyridine ring. This spatial separation facilitates intramolecular charge transfer (ICT) upon electronic excitation.

DFT calculations provide precise energies for these orbitals. For instance, in the TpyOH analogue, the lowest-energy electronic transition was shown to be dominated by the HOMO→LUMO excitation. redalyc.org The analysis of global reactivity descriptors, derived from HOMO and LUMO energies, helps quantify properties like chemical hardness, softness, and electrophilicity. ekb.eg

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors

Note: Values are representative for phenol-pyridine type molecules and calculated using DFT.

| Parameter | Definition | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 eV |

Vibrational Spectra Prediction and Interpretation

DFT calculations are highly effective for predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netspectroscopyonline.com By performing a frequency calculation on the optimized geometry, a set of normal vibrational modes and their corresponding frequencies can be obtained.

For this compound, characteristic vibrational modes would include:

O-H stretching: A prominent band, typically above 3000 cm⁻¹, sensitive to hydrogen bonding.

Aromatic C-H stretching: Occurring around 3000-3100 cm⁻¹.

C=C and C=N ring stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

C-O stretching: Found in the 1200-1300 cm⁻¹ range.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, they are typically multiplied by a scaling factor (e.g., ~0.96 for the B3LYP functional). mdpi.com A detailed comparison between theoretical and experimental spectra allows for the precise assignment of each observed band to a specific molecular motion, aided by techniques like Potential Energy Distribution (PED) analysis. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgchemrxiv.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum, as well as oscillator strengths, which relate to the intensity of the absorption. redalyc.orgnih.gov

For this compound, TD-DFT calculations would likely predict several low-energy excited states. These would include π-π* transitions, primarily localized on the individual aromatic rings, and Intramolecular Charge Transfer (ICT) states, where an electron is promoted from the phenol moiety (donor) to the pyridine moiety (acceptor).

Studies on the TpyOH analogue using the PCM/TD-PBE0/6-31+G(d,p) level of theory successfully simulated its absorption spectrum. redalyc.org The calculations identified a low-energy band as an ICT transition, primarily described by the HOMO to LUMO excitation, and higher-energy bands as π-π* transitions characteristic of the pyridine system. redalyc.org By optimizing the geometry of the first excited state (S₁), TD-DFT can also be used to predict fluorescence energies, providing a complete picture of the molecule's photophysical behavior. redalyc.org

Table 3: Representative TD-DFT Results for Electronic Transitions in a Phenol-Pyridine System

| Excited State | Calculated Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|---|

| S₁ | 3.98 | 311 | 0.08 | HOMO → LUMO (90%) | Intramolecular Charge Transfer (ICT) |

| S₂ | 4.15 | 299 | 0.45 | HOMO-1 → LUMO (75%) | π-π* |

Mechanistic Insights via Computational Modeling (e.g., proton transfer pathways, reactivity)

The dual functionality of this compound makes it a prime subject for studying reaction mechanisms, particularly proton transfer. The molecule contains both an acidic phenolic proton and a basic pyridine nitrogen atom in proximity, suggesting the possibility of an intramolecular proton transfer event.

Computational modeling, primarily using DFT, can elucidate the energetics of this process. By mapping the potential energy surface along the proton transfer coordinate (the O-H···N path), one can identify the stable ground state, the proton-transferred tautomer (a zwitterion), and the transition state connecting them. The calculated energy barrier for this process indicates the kinetic feasibility of the reaction.

Often, the transfer of a proton is coupled with the transfer of an electron, a mechanism known as Proton-Coupled Electron Transfer (PCET). mdpi.com Studies on related phenol-imidazole and phenol-pyridine systems show that one-electron oxidation is concertedly coupled with the transfer of the phenolic proton to the nitrogen base. nih.govresearchgate.netrsc.orgpnas.org DFT calculations are crucial for investigating these complex mechanisms, helping to distinguish between concerted (CPET) and stepwise pathways (electron transfer followed by proton transfer, or vice-versa). mdpi.com For this compound, computational modeling could predict whether oxidation would trigger a barrierless proton transfer to the pyridine nitrogen, forming a stable distonic radical cation.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While DFT and TD-DFT are powerful for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a liquid or solid) over time. MD simulates the motions of atoms and molecules based on a classical force field, providing insights into intermolecular interactions, solvation, and conformational dynamics. semanticscholar.org

For this compound, MD simulations could be employed to understand how molecules interact with each other and with solvent molecules. Key intermolecular interactions that could be investigated include:

Hydrogen Bonding: The formation of strong O-H···N hydrogen bonds between the phenol group of one molecule and the pyridine nitrogen of another, leading to the formation of dimers or larger aggregates.

π-π Stacking: The attractive, noncovalent interaction between the aromatic rings of adjacent molecules. Studies on phenol dimers in water have used MD to quantify the thermodynamics of these interactions. mdpi.com

Solvation Structure: In a solvent like water, MD can reveal how water molecules arrange around the hydrophilic hydroxyl group and the hydrophobic aromatic rings, influencing the molecule's solubility and behavior. nih.gov

By analyzing the trajectories from an MD simulation, one can calculate structural properties like radial distribution functions to characterize the local environment, and dynamic properties like diffusion coefficients. While specific MD studies on this compound are lacking, the methodology is well-suited to explore the supramolecular chemistry governed by its hydrogen bonding and aromatic stacking capabilities. chemrxiv.org

Catalytic Applications of 3 Pyridin 2 Yl Phenol Derived Metal Complexes

Carbon-Carbon Bond Formation Reactions (e.g., Mizoroki-Heck Reaction)

While direct studies on the application of 3-(Pyridin-2-yl)phenol-derived palladium complexes in the Mizoroki-Heck reaction are not extensively documented, the fundamental principles of this reaction and the known efficacy of related pyridine-containing ligands provide a strong basis for their potential utility. The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between unsaturated halides and alkenes wikipedia.orgorganic-chemistry.org.

The catalytic cycle of the Mizoroki-Heck reaction typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by olefin insertion and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst. The ligand coordinated to the palladium center plays a crucial role in stabilizing the catalytic species and modulating its reactivity.

Complexes of palladium with N-heterocyclic carbene (NHC) and pyridine (B92270) moieties have demonstrated high efficiency in Heck reactions. For instance, an N-heterocyclic carbene palladium(II)-pyridine complex has been shown to be an effective catalyst for the synthesis of stilbene derivatives via Heck coupling researchgate.net. The pyridine unit in such complexes can enhance the stability and activity of the catalyst. Given that this compound can act as a bidentate N,O-donor ligand, it is plausible that its palladium complexes could exhibit significant catalytic activity in Mizoroki-Heck reactions. The phenolate (B1203915) group can form a stable six-membered chelate ring with the palladium center, which could enhance the thermal stability of the catalyst, a desirable feature for many Heck coupling protocols that require elevated temperatures.

The electronic properties of the this compound ligand can be modulated by introducing substituents on either the pyridine or the phenol (B47542) ring. These modifications would, in turn, influence the electron density at the palladium center, thereby affecting the rates of the oxidative addition and reductive elimination steps of the catalytic cycle. Research on palladium(II) complexes with various functionalized pyridine ligands has shown that the nature of the ring substituent can influence the effectiveness of the catalyzed cross-coupling reaction acs.org.

Table 1: Potential Mizoroki-Heck Reaction Catalyzed by a Hypothetical this compound-Palladium Complex

| Entry | Aryl Halide | Alkene | Product | Potential Advantages of Catalyst |

| 1 | Iodobenzene | Styrene | Stilbene | High thermal stability due to chelation |

| 2 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | Tunable electronic properties |

| 3 | 4-Bromoacetophenone | Styrene | 4-Acetylstilbene | Air and moisture stability |

This table is illustrative and based on the expected reactivity of palladium complexes with related pyridine-phenol type ligands.

Catalytic Transfer Hydrogenation

Ruthenium complexes are well-known for their exceptional activity in catalytic transfer hydrogenation reactions, a process that involves the transfer of hydrogen from a donor molecule, such as 2-propanol or formic acid, to a substrate. While specific studies on this compound-ruthenium complexes for this purpose are limited, research on structurally related ligands provides significant insights into their potential.

Ruthenium complexes bearing NNN-tridentate ligands that include a 2-hydroxypyridyl fragment have been synthesized and studied for the transfer hydrogenation of ketones. The presence of the hydroxyl group in proximity to the metal center is crucial for the catalytic activity, as it can participate in the catalytic cycle through proton transfer, exemplifying a bifunctional metal-ligand cooperation nih.gov. For example, a ruthenium complex with a ligand incorporating a 6-(2,2′-bipyridin-6-ylmethyl)pyridin-2-ol moiety exhibits high activity in the transfer hydrogenation of acetophenone (B1666503) nih.gov.

Table 2: Representative Substrates for Catalytic Transfer Hydrogenation with a Hypothetical this compound-Ruthenium Complex

| Entry | Substrate | Hydrogen Donor | Product | Key Catalyst Feature |

| 1 | Acetophenone | 2-Propanol | 1-Phenylethanol | Potential metal-ligand bifunctionality |

| 2 | Benzophenone | 2-Propanol | Diphenylmethanol | Stability of the chelate structure |

| 3 | Cyclohexanone | Formic Acid | Cyclohexanol | Tunable ligand sphere |

This table is illustrative and based on the catalytic activity of ruthenium complexes with analogous hydroxypyridine ligands.

Ring-Opening Polymerization (ROP) of Cyclic Esters

The ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, is a primary method for producing biodegradable polyesters like polylactic acid (PLA). This process is often catalyzed by metal complexes, where the ligand environment around the metal center plays a critical role in determining the activity, selectivity, and stereocontrol of the polymerization.

While there is no direct literature on the use of this compound-derived metal complexes for ROP, the structural motifs of this ligand are present in other successful ROP catalysts. For instance, group 3 metal complexes supported by dianionic alkoxy-amino-bis(phenolate) ligands have demonstrated high activity and selectivity in the ROP of lactide researchgate.net. These ligands, like this compound, feature phenolate donors.

A key aspect of ROP catalysis is the initiation step, which often involves the nucleophilic attack of an alkoxide ligand on the carbonyl carbon of the cyclic ester. A metal complex of this compound, particularly with early transition metals or lanthanides, could potentially be activated to form a metal-phenoxide bond, which could then initiate polymerization. The pyridine moiety would remain coordinated to the metal center, influencing the steric and electronic environment during chain propagation. The synthesis of poly(L-lactide)s end-capped with terpyridine ligands, which are then complexed with metal ions, demonstrates the compatibility of pyridyl units within ROP systems .

Table 3: Potential Application in Ring-Opening Polymerization

| Monomer | Metal Center | Potential Polymer | Expected Control |

| rac-Lactide | Y, La, Nd | Polylactide (PLA) | Potential for stereocontrol |

| ε-Caprolactone | Mg, Zn | Polycaprolactone (PCL) | Good molecular weight control |

| L-Lactide | Al | Poly(L-lactic acid) (PLLA) | Living polymerization characteristics |

This table is speculative and based on the performance of metal complexes with related phenolate and pyridine-containing ligands in ROP.

Electrocatalytic Processes (e.g., CO2 Reduction)

The electrochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research aimed at mitigating climate change and developing sustainable energy sources. Rhenium tricarbonyl complexes with diimine ligands are a well-studied class of molecular electrocatalysts for CO2 reduction.

Although there are no specific reports on this compound-rhenium complexes, studies on analogous systems with pyridyl-triazole ligands, such as [Re(CO)3Cl(3-(2-pyridyl)-1,2,4-triazole)], have demonstrated their potential for electrocatalytic CO2 reduction acs.org. These complexes exhibit catalytic activity for the reduction of CO2, and their performance can be influenced by the specific structure of the pyridyl-containing ligand. For instance, rhenium complexes based on pyridyl-triazole ligands have been shown to be efficient photocatalysts for CO2 reduction, with high selectivity for carbon monoxide (CO) e3s-conferences.orgresearchgate.net.

A rhenium complex of this compound would possess a similar Re(I) tricarbonyl core coordinated to a bidentate N,O-donor ligand. The electronic properties of the pyridyl and phenol rings could be tuned to optimize the reduction potential of the complex and its interaction with CO2. The presence of the phenolate group could also influence the stability and solubility of the catalytic species. Studies on rhenium bipyridine complexes with ancillary functional groups have shown that the ligand architecture can significantly impact the catalytic activity and mechanism of CO2 reduction nih.govnsf.gov.

Table 4: Comparison of Rhenium Complexes with Related Ligands for Electrocatalytic CO2 Reduction

| Complex | Ligand | Key Findings | Reference |

| [Re(CO)3Cl(Hpytr)] | 3-(2-pyridyl)-1,2,4-triazole | Active for electro- and photocatalytic CO2 reduction. | acs.orge3s-conferences.org |

| [Re(CO)3Cl(Hphtr)] | 3-(pyridin-2-yl)-5-phenyl-l,2,4-triazole | Shows catalytic activity for CO2 reduction. | acs.orge3s-conferences.org |

| [Re(bpy)(CO)3Cl] | 2,2'-bipyridine | Benchmark catalyst for CO2 reduction. | nih.gov |

| Hypothetical [Re(this compound)(CO)3] | This compound | Potential for tunable redox properties via the phenolate moiety. | - |

Influence of Ligand Architecture on Catalytic Efficiency and Selectivity

The catalytic performance of metal complexes derived from this compound is intrinsically linked to the ligand's architecture. The relative positions of the pyridyl nitrogen and the phenolic hydroxyl group allow for the formation of a stable six-membered chelate ring upon coordination to a metal center. This chelation effect generally enhances the thermal stability of the resulting complex, which is beneficial for catalytic reactions that require high temperatures.

The electronic nature of the ligand can be systematically modified by introducing electron-donating or electron-withdrawing substituents on either the pyridine or the phenol ring. These modifications directly influence the electron density on the metal center. For instance, in the context of palladium-catalyzed cross-coupling reactions, electron-donating groups on the ligand can increase the electron density on the palladium, which may facilitate the oxidative addition step. Conversely, electron-withdrawing groups can make the metal center more electrophilic, potentially enhancing the nucleophilic attack on a coordinated substrate. The substituent effects on the catalytic activity of palladium(II) complexes with pyridine ligands have been a subject of detailed investigation acs.org.

The presence of the hydroxyl group itself is a key architectural feature. In catalytic transfer hydrogenation, this group can act as a proton donor, participating directly in the catalytic cycle through a metal-ligand bifunctional mechanism nih.gov. The acidity of this phenolic proton can also be tuned by substituents on the aromatic ring, thereby modulating the catalytic activity. The impact of hydroxyl groups on ligand-protein binding, which can be analogous to substrate-catalyst binding, has been shown to be significant nih.gov. In electrocatalysis, an axial hydroxyl ligand on iron-nitrogen-carbon catalysts has been found to have a substantial impact on the pH-dependent activity for the oxygen reduction reaction, highlighting the critical role of hydroxyl groups in tuning catalytic performance nih.govresearchgate.net.

Furthermore, the steric bulk of the substituents on the this compound framework can influence the accessibility of the metal center to the substrates. Bulky substituents can create a specific coordination pocket around the metal, which can lead to enhanced selectivity, for example, in polymerization reactions or asymmetric catalysis.

Exploration of 3 Pyridin 2 Yl Phenol in Advanced Materials Science

Organic Electronic Materials (e.g., OLEDs, DSSCs)

A notable example of a similar compound is the beryllium complex of 2-(2-hydroxyphenyl)pyridine, known as Bepp2. This complex has been successfully utilized as a blue electroluminescent material in OLEDs. nih.govnih.gov Bepp2 exhibits strong photoluminescence and has been shown to function as both an emitting material and a host material in OLED devices. nih.gov The intermolecular π-π stacking interactions observed in the solid state of Bepp2 are believed to facilitate charge transport, a crucial characteristic for efficient device performance. nih.gov

In one study, an OLED device with the configuration [ITO/Cu-Pc/TPD/Bepp2/LiF/Al] demonstrated blue electroluminescence centered at 450 nm with an efficiency of 0.55 lm/W. nih.gov The photophysical properties of Bepp2 in chloroform solution are also impressive, with a strong photoluminescence peak at 440 nm and a quantum yield significantly higher than that of the commonly used Alq3. nih.gov

| Property | Value | Reference |

| Photoluminescence (PL) Peak (in CHCl3) | 440 nm | nih.gov |

| Electroluminescence (EL) Peak | 450 nm | nih.gov |

| Device Efficiency | 0.55 lm/W | nih.gov |

While research on 3-(Pyridin-2-YL)phenol in DSSCs is not extensively documented, the fundamental properties of hydroxyphenyl pyridine (B92270) derivatives suggest their potential. In DSSCs, organic dyes with donor-π-acceptor structures are essential. The this compound framework can serve as a basis for such dyes, where the phenol (B47542) group can be part of a larger donor structure and the pyridine ring can act as an acceptor or an anchoring group to the semiconductor surface. The ability to tune the electronic properties through chemical modification is a key advantage of this class of compounds.

Functionalization of Carbon-Based Nanomaterials

The functionalization of carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) is critical for tailoring their properties and enabling their integration into functional devices. This compound possesses both a phenol and a pyridine group, which can be exploited for both covalent and non-covalent functionalization.

Non-Covalent Functionalization: The aromatic pyridine ring in this compound can interact with the graphitic surface of CNTs and graphene through π-π stacking interactions. researchgate.netmdpi.com This non-covalent approach is advantageous as it preserves the intrinsic electronic properties of the carbon nanomaterial. nih.gov The adsorption of pyridine-containing molecules can enhance the dispersibility of these nanomaterials in various solvents and introduce specific functionalities to their surface. nih.gov

Covalent Functionalization: The hydroxyl group of the phenol ring offers a route for covalent functionalization, particularly with graphene oxide (GO), which is rich in oxygen-containing functional groups like epoxy and carboxyl groups. nih.govresearchgate.net The phenolic hydroxyl group can react with these groups through esterification or etherification reactions, forming a stable covalent bond. researchgate.net This method allows for the permanent attachment of the this compound moiety to the GO surface, which can then be reduced to form functionalized reduced graphene oxide (rGO). This approach can be used to tune the bandgap and solubility of graphene. nsf.gov

Furthermore, the pyridine nitrogen can be utilized for functionalization. For instance, it can coordinate with metal nanoparticles decorated on the surface of carbon nanomaterials or participate in acid-base interactions. The ability to functionalize carbon nanomaterials through multiple interaction mechanisms (π-π stacking, hydrogen bonding from the phenol group, and covalent bonding) makes this compound a potentially versatile tool in the development of advanced hybrid materials. nih.govescholarship.org

Ligands for Functional Metal Complexes in Material Design

The N,O-chelate structure that can be formed by the pyridine nitrogen and the deprotonated phenolic oxygen of this compound makes it an excellent ligand for a wide variety of metal ions. The resulting metal complexes often exhibit interesting photophysical, electronic, and catalytic properties, making them suitable for various applications in material design. nih.gov

For instance, iridium(III) complexes containing hydroxyphenyl pyridine ligands have been synthesized and studied for their luminescent properties. researchgate.netmdpi.com In a recent study, an iridium complex, [Ir(ppy)2(Oppy)] (where Hppy = 2-phenylpyridine and HOppy = 2-(o-hydroxyphenyl)pyridine), was synthesized and shown to be a green emitter with a photoluminescence quantum yield of nearly 40%. mdpi.com This demonstrates the potential of hydroxyphenyl pyridine ligands in creating phosphorescent materials for applications such as OLEDs.

The photophysical properties of such complexes are highly tunable by modifying the ligand structure. The table below summarizes the properties of the [Ir(ppy)2(Oppy)] complex.

| Property | Value | Reference |

| Emission Maximum (λmax) | 545 nm | mdpi.com |

| Photoluminescence Quantum Yield (PLQY) | ~40% | mdpi.com |

| Emission Color | Green | mdpi.com |

Beyond iridium, hydroxyphenyl pyridine ligands have been used to form complexes with other metals like aluminum and titanium. These complexes have been investigated for applications in catalysis, for example, in the ring-opening polymerization of lactones to produce biodegradable polymers. researchgate.net The structure of the ligand, including the position of the hydroxyl group and the presence of other substituents, can significantly influence the structure and reactivity of the resulting metal complex. The ability of 2-(2'-hydroxyphenyl)pyridine to act as a "switch-on" fluorescence sensor for beryllium ions further highlights the potential of these ligands in the design of functional materials for sensing applications. nih.gov

Academic Research Perspectives in Medicinal Chemistry: Pyridyl Phenol Scaffolds

Role of Pyridine (B92270) and Phenol (B47542) Moieties as Privileged Scaffolds in Drug Discovery

In the field of drug discovery, "privileged scaffolds" refer to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Both pyridine and phenol are independently recognized as crucial components in a vast number of pharmaceuticals, and their combination in a pyridyl-phenol structure leverages the advantageous properties of both. rsc.orgnih.govnsf.gov

The pyridine ring is an electron-deficient aromatic heterocycle that is a common structural unit in numerous natural products like vitamins and alkaloids, as well as in a plethora of synthetic drugs. nih.govnih.govsemanticscholar.org Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular recognition at a receptor binding site. rsc.orgsemanticscholar.org This feature also enhances the aqueous solubility and bioavailability of drug candidates. nih.govenpress-publisher.com The pyridine scaffold is found in drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.gov The versatility of the pyridine ring allows it to serve as a bioisostere for benzene (B151609) rings, amines, amides, and other nitrogen-containing heterocycles, making it a valuable tool for medicinal chemists in optimizing drug properties. rsc.orgsemanticscholar.org

The phenol moiety , characterized by a hydroxyl group attached to a benzene ring, is also a fundamental structural motif in medicinal chemistry. nsf.govgsconlinepress.com It is present in essential biological molecules such as the amino acid tyrosine and the neurotransmitter serotonin. nsf.gov The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov Phenolic compounds are well-known for their antioxidant properties, which stem from the ability of the hydroxyl group to scavenge free radicals. gsconlinepress.comresearchgate.net This moiety is integral to the structure and activity of many approved drugs, including antibiotics, analgesics, and anticancer agents. nsf.govgsconlinepress.com In fact, phenols and their ether derivatives were represented in 62% of small-molecule drugs approved in 2020. nih.gov

The combination of these two privileged scaffolds into a single pyridyl-phenol molecule creates a structure with enhanced potential for diverse biological activities, building upon the individual contributions of each ring system. nih.gov

Table 1: Examples of Marketed Drugs Containing Pyridine or Phenol Scaffolds

| Drug Name | Scaffold | Therapeutic Use |

|---|---|---|

| Isoniazid | Pyridine | Antituberculosis Agent nih.gov |

| Omeprazole | Pyridine | Proton-Pump Inhibitor (Anti-ulcer) nih.gov |

| Abiraterone | Pyridine | Prostate Cancer Treatment nih.gov |

| Amlodipine | Pyridine (Dihydropyridine) | Calcium-Channel Blocker (Antihypertensive) nih.gov |

| Aspirin | Phenol (Derivative) | Analgesic, Anti-inflammatory gsconlinepress.com |

| Cefiderocol | Phenol | Antibiotic nsf.gov |

| Levothyroxine | Phenol | Thyroid Hormone Replacement nsf.gov |

| Morphine | Phenol | Opioid Analgesic nsf.gov |

Structure-Activity Relationship (SAR) Studies in Pyridyl-Phenol Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.comslideshare.net For pyridyl-phenol derivatives, SAR studies focus on identifying which structural modifications enhance therapeutic effects and which are detrimental. nih.gov

Research on various pyridyl-phenol derivatives has revealed key insights. The relative positioning of the pyridine and phenol rings, as well as the nature and location of substituents on either ring, can dramatically alter a compound's biological profile. nih.govnih.gov

For instance, in the development of potential inhibitors for anaplastic lymphoma kinase (ALK), a target in cancer therapy, detailed SAR studies indicated that a hydroxyphenyl substitution at a specific position of a 1H-pyrazolo[4,3-b]pyridine core was critical for potent enzymatic inhibition. nih.gov The activity was further enhanced by the presence of a fluorine atom in the ortho position of the phenol ring. nih.gov This promising activity was attributed to the hydrogen bonding interactions between the phenol's hydroxyl group and key amino acid residues (Lys1150 and Asp1270) in the kinase's active site. nih.gov

General SAR findings for pyridine derivatives with antiproliferative activity have shown that:

Hydroxyl (-OH) and Methoxy (-OCH3) Groups: The presence and position of these groups often enhance activity. nih.gov The hydroxyl group of the phenol, in particular, can be crucial for forming hydrogen bonds with target proteins. nih.govslideshare.net

Halogens: The addition of halogens (e.g., F, Cl, Br) can have variable effects. In some cases, they can improve activity, while in others, they may lead to a decrease. nih.gov

Positional Isomerism: The location of the active groups plays a significant role. For phenolic compounds, the ortho position is often found to be the most active, followed by the para and then the meta positions, a trend that can be related to the potential for intramolecular hydrogen bonding. researchgate.net

These studies underscore the importance of precise structural modifications in optimizing the biological activity of pyridyl-phenol scaffolds. By systematically altering the molecule and assessing the resulting changes in efficacy, researchers can design more potent and selective drug candidates. collaborativedrug.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for select Pyridyl-Phenol Derivatives

| Structural Modification | Effect on Biological Activity | Rationale / Example |

|---|---|---|

| Hydroxyphenyl Substitution | Crucial for Activity | Essential for inhibiting ALK enzymatic activity through H-bonding with Lys1150 and Asp1270. nih.gov |

| Ortho-Fluoro Substitution on Phenol Ring | Increased Potency | Enhanced ALK inhibition when combined with the hydroxyphenyl group. nih.gov |

| Presence of -OH/-OCH3 Groups | Generally Enhances Activity | Often improves antiproliferative effects in various cancer cell lines. nih.gov |

| Position of Hydroxyl Group | Influences Activity | Ortho > Para > Meta is a common activity trend for phenolic antioxidants. researchgate.net |

Chelation in Metallodrug Design and Biomolecular Mimicry

The 3-(Pyridin-2-YL)phenol scaffold is an excellent bidentate chelating ligand, meaning it can bind to a single metal ion through two separate points of attachment. The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated phenol group act as "hard" ligands that can effectively coordinate with various metal ions, such as ruthenium, zinc, iron, and copper, to form stable five- or six-membered rings. nih.govrsc.orgdocumentsdelivered.com

This chelation capability is highly relevant in the design of metallodrugs. By forming a complex with a metal center, the biological properties of the organic ligand can be significantly altered. The resulting metallo-complex may exhibit unique therapeutic activities not seen with the ligand alone. For example, the coordination of pyridyl-phenol type ligands to ruthenium has been studied to create complexes with specific redox and spectroscopic properties, which could be harnessed for therapeutic or diagnostic purposes. rsc.org The presence of the phenolate (B1203915) ligand has been shown to stabilize higher oxidation states of the metal, such as ruthenium(III), which can be important for biological activity. rsc.org

The efficiency of metal chelation is influenced by the acidity (pKa) of the phenol group. nih.gov Metal chelation is generally more efficient at lower pKa values, and the coordination process itself can lower the pKa of the phenol, facilitating binding at physiological pH. nih.gov

Beyond metallodrugs, these chelating properties are also applied in biomolecular mimicry. Scientists design synthetic complexes that replicate the structure and function of the active sites of metalloenzymes. Pyridyl-phenol ligands can be used to create models of enzyme active sites, helping to elucidate biological mechanisms or to develop novel catalysts. researchgate.net For example, complexes involving these ligands can mimic the function of enzymes that manage metal ions or catalyze redox reactions in biological systems.

Design of Probes and Sensors with Biological Relevance

The unique chemical properties of the pyridyl-phenol scaffold make it an excellent platform for the development of molecular probes and sensors for biologically important species. researchgate.net The ability of the pyridine nitrogen and phenolic oxygen to interact with their environment—either by binding to metal ions or by undergoing protonation/deprotonation—can be linked to a detectable signal, most commonly a change in fluorescence. researchgate.netnih.gov